(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
The compound (3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a derivative of benzofuran-2-yl(phenyl)methanone, which has been studied for its potential as a probe for β-amyloid plaques in Alzheimer's disease (AD) research. The core structure of benzofuran is known for its biological activity, and the phenyl methanone moiety is a common feature in various therapeutic agents.
Synthesis Analysis
The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including the compound , typically involves a Rap-Stoermer condensation reaction. This reaction is a key step in producing the benzofuran scaffold, which is then further modified to introduce various functional groups that may affect the compound's affinity for biological targets such as β-amyloid plaques .
Molecular Structure Analysis
The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives is characterized by the presence of a benzofuran ring system attached to a phenyl methanone group. The introduction of a (4-chlorophenyl)sulfonyl group would likely influence the electronic distribution and steric hindrance within the molecule, potentially affecting its binding properties and overall biological activity.
Chemical Reactions Analysis
The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives can be influenced by the substituents attached to the benzofuran and phenyl rings. For instance, the presence of a N,N-dimethylamino group has been shown to confer high affinity for Aβ(1-42) aggregates, indicating that modifications at certain positions can significantly alter the compound's interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives, such as solubility, stability, and brain uptake, are crucial for their potential use as probes in AD research. For example, a radioiodinated benzofuran-2-yl(phenyl)methanone derivative displayed good brain uptake and selective labeling of β-amyloid plaques in AD model mice, suggesting favorable properties for in vivo imaging applications .
Relevant Case Studies
In the context of AD research, benzofuran-2-yl(phenyl)methanone derivatives have been evaluated in autoradiography studies with brain sections of AD model mice. These studies have demonstrated the ability of these compounds to selectively label β-amyloid plaques, which are a hallmark of AD pathology. The compound with a radioiodinated probe showed promising results in terms of brain uptake and specificity for β-amyloid plaques .
Scientific Research Applications
Synthesis and Structural Analysis
- A series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized, including compounds with a structure similar to the one . The crystal structure of one such compound was reported, emphasizing its potential for diverse biological activities (Wang et al., 2015).
- Another study focused on the synthesis of related benzofuran derivatives, highlighting the process of functionalizing 2-acyl-benzofuran derivatives through Michael-type nucleophilic addition (Pouzet et al., 1998).
Biological Activities
- Novel benzofuran derivatives, including those structurally similar to the compound , were synthesized and screened for antimicrobial activity, providing insights into their potential as antimicrobial agents (Kenchappa et al., 2016).
Application in Material Science
- The compound was also explored in the context of material science, where a similar compound was used in the preparation of poly(arylene ether sulfone)s bearing pendant groups. This research offers insights into the potential use of such compounds in developing materials with specific properties like hydroxide conductivity and stability (Shi et al., 2017).
Safety And Hazards
Future Directions
There is an urgent need to develop new therapeutic agents as resistance to antibiotics is a major global problem . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
[3-[(4-chlorophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4S/c23-16-10-12-17(13-11-16)28(25,26)14-19-18-8-4-5-9-20(18)27-22(19)21(24)15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTGBSXYQOWAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone |
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